

# GSK4027: A Technical Guide to its Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | GSK 4027  |           |  |  |  |
| Cat. No.:            | B15569043 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding affinity and mechanism of action of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A). This guide includes quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.

## **Core Target Profile: PCAF and GCN5 Bromodomains**

GSK4027 is a high-affinity ligand for the bromodomains of PCAF and GCN5, which are histone acetyltransferases (HATs) implicated in a variety of cellular processes, including transcriptional regulation, retroviral infection, inflammation, and cancer development.[1][2][3][4] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, thereby recruiting chromatin-modifying complexes to specific genomic loci. By occupying the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains, GSK4027 competitively inhibits their interaction with acetylated histones and other proteins, thus modulating their downstream signaling functions.

## **Quantitative Binding Affinity Data**

The binding affinity of GSK4027 for its primary targets and its selectivity against other bromodomain-containing proteins have been characterized using various biochemical and



cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of GSK4027 for Primary Targets (PCAF & GCN5)

| Target Protein         | Assay Format                  | Parameter | Value          | Reference |
|------------------------|-------------------------------|-----------|----------------|-----------|
| PCAF                   | TR-FRET                       | pIC50     | $7.4 \pm 0.11$ | [1][2]    |
| PCAF                   | TR-FRET                       | IC50      | 40 nM          | [3]       |
| PCAF                   | BROMOscan                     | pKi       | 8.9            | [1][2]    |
| PCAF                   | BROMOscan                     | Ki        | 1.4 nM         | [3]       |
| GCN5                   | BROMOscan                     | pKi       | 8.9            | [1][2]    |
| GCN5                   | BROMOscan                     | Ki        | 1.4 nM         | [3]       |
| PCAF (full-<br>length) | NanoBRET (in<br>HEK293 cells) | pIC50     | 7.2            | [1][2]    |
| PCAF (full-<br>length) | NanoBRET (in<br>HEK293 cells) | IC50      | 60 nM          | [3][5]    |

Table 2: Selectivity Profile of GSK4027 Against Other Bromodomains (BROMOscan)



| Off-Target<br>Protein | Parameter           | Value (nM) | Fold<br>Selectivity vs.<br>PCAF/GCN5<br>(Ki = 1.4 nM) | Reference |
|-----------------------|---------------------|------------|-------------------------------------------------------|-----------|
| BRPF3                 | Ki                  | 100        | ~71                                                   | [3]       |
| BRD1                  | Ki                  | 110        | ~79                                                   | [3]       |
| FALZ                  | Ki                  | 130        | ~93                                                   | [3]       |
| BRPF1                 | Ki                  | 140        | 100                                                   | [3]       |
| BRD4 BD1              | pIC50 (TR-<br>FRET) | < 4.3      | >18,000                                               | [1]       |
| BRD9                  | pIC50 (TR-<br>FRET) | 5.1 ± 0.08 | -                                                     | [2]       |

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited for the characterization of GSK4027.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a competition binding assay used to determine the IC50 of GSK4027 for the PCAF bromodomain.

#### Materials:

- Truncated PCAF bromodomain protein (6x-His tagged)
- Biotinylated acetylated histone peptide ligand (e.g., H4K16ac)
- Europium (Eu3+)-labeled anti-6x-His antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)



- GSK4027
- Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT
- 384-well low-volume black plates

#### Procedure:

- Prepare serial dilutions of GSK4027 in assay buffer.
- In a 384-well plate, add GSK4027 dilutions.
- Add a pre-mixed solution of PCAF bromodomain protein and the biotinylated histone peptide to each well.
- Add a pre-mixed solution of the Eu3+-labeled anti-6x-His antibody and the streptavidinconjugated acceptor fluorophore.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).
- Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the concentration of GSK4027 to determine the IC50 value.

## **BROMOscan® Assay (DiscoverX)**

This is a competitive binding assay used to determine the Ki of GSK4027 for a panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.

Procedure (Generalized):



- DNA-tagged bromodomains are incubated with the test compound (GSK4027) at various concentrations.
- The mixture is then added to wells coated with an immobilized ligand that binds to the active site of the bromodomain.
- After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound protein.
- The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
- The results are compared to a control (DMSO) to determine the percentage of binding inhibition.
- Binding constants (Ki) are calculated from the dose-response curves.

## NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of GSK4027 to engage the full-length PCAF protein in a live-cell context.

#### Materials:

- HEK293 cells
- Plasmid encoding full-length PCAF fused to NanoLuc® luciferase
- Plasmid encoding HaloTag®-fused histone H3.3
- NanoBRET™ fluorescent ligand (cell-permeable tracer that binds to PCAF)
- GSK4027
- Opti-MEM® I Reduced Serum Medium
- Nano-Glo® Live Cell Reagent
- White, 96-well cell culture plates



#### Procedure:

- Co-transfect HEK293 cells with the PCAF-NanoLuc® and HaloTag®-histone H3.3 expression vectors.
- After 24 hours, harvest and resuspend the cells in Opti-MEM®.
- Dispense the cell suspension into a 96-well plate.
- Add the NanoBRET<sup>™</sup> fluorescent ligand to all wells at its predetermined optimal concentration.
- Add serial dilutions of GSK4027 to the wells.
- Incubate the plate at 37°C in a CO2 incubator for 2 hours.
- Add the Nano-Glo® Live Cell Reagent to all wells.
- Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (fluorescent ligand) signals.
- Calculate the BRET ratio and plot against the GSK4027 concentration to determine the cellular IC50.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the known signaling pathways involving PCAF/GCN5 and a generalized workflow for determining the binding affinity of inhibitors like GSK4027.





Click to download full resolution via product page

Caption: GCN5/PCAF Signaling Pathways.





Click to download full resolution via product page

Caption: Binding Affinity Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Acetyltransferases GCN5 and PCAF Are Required for B Lymphocyte Maturation in Mice -PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Complex functions of Gcn5 and Pcaf in development and disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eubopen.org [eubopen.org]
- To cite this document: BenchChem. [GSK4027: A Technical Guide to its Target Protein Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569043#gsk4027-target-protein-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com